molecular formula C7H13NO2Si B8472089 (Trimethylsilyl)methyl cyanoacetate CAS No. 139521-71-4

(Trimethylsilyl)methyl cyanoacetate

Cat. No.: B8472089
CAS No.: 139521-71-4
M. Wt: 171.27 g/mol
InChI Key: OAFYYZQINGWBQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Trimethylsilyl)methyl cyanoacetate is a useful research compound. Its molecular formula is C7H13NO2Si and its molecular weight is 171.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

139521-71-4

Molecular Formula

C7H13NO2Si

Molecular Weight

171.27 g/mol

IUPAC Name

trimethylsilylmethyl 2-cyanoacetate

InChI

InChI=1S/C7H13NO2Si/c1-11(2,3)6-10-7(9)4-5-8/h4,6H2,1-3H3

InChI Key

OAFYYZQINGWBQR-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)COC(=O)CC#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

8.5 g (0.1 mole) of cyanoacetic acid, 10.43 g (0.1 mole) of trimethylsilylmethanol, 30.66 g (0.12 mole) of 2-chloro-1-methylpyridinium iodide, 24.3 g (0.24 mole) of triethylamine and 200 ml of tetrahydrofuran were placed in a reaction vessel and reaction was allowed to take place at 50° C. for 3 hours in an argon atmosphere. Thereafter, a 10% aqueous sodium thiosulfate solution was added, followed by extraction with ether. An organic layer obtained was washed with a 10% aqueous sodium thiosulfate solution and then with water, then dried overnight with anhydrous magnesium. Thereafter, the desiccant was filtered off and the solvent was removed under a reduced pressure, followed by vacuum distillation to afford 14.6 g of trimethylsilylmethyl α-cyanoacetate (NCCH2CO2CH2SiMe3) (b.p. 81°-82° C./2 mmHg, yield 85%).
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
10.43 g
Type
reactant
Reaction Step One
Quantity
30.66 g
Type
reactant
Reaction Step One
Quantity
24.3 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
sodium thiosulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

In a reactor fitted with a Dean-Stark apparatus hydroxymethyltrimethylsilane (3.8 g, 0.036 mol) and cyanoacetic acid (3.1 g, 0.036 mol) in 50 ml of toluene are refluxed for 4 hours in the presence of one drop of concentrated sulfuric acid. The organic phase is washed twice with water and is dried over sodium sulfate. It is concentrated under reduced pressure. Distillation under vacuum (b.p. 80° C. under 0.4 hPa) gives 4.3 g (69% yield) of trimethylsilanylmethyl cyanoacetate in the form of a colorless liquid which is used as it is in the following step.
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.